molecular formula C19H21NO4 B557546 Fmoc-L-allo-threoninol CAS No. 252049-03-9

Fmoc-L-allo-threoninol

Katalognummer: B557546
CAS-Nummer: 252049-03-9
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: YOKDHMTZJSRRIQ-KPZWWZAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-L-allo-threoninol is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino alcohol derivative, structurally defined as (2R,3S)-2-[(9-fluorenylmethoxycarbonyl)amino]-1,3-butanediol. Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.38 g/mol and a CAS number of 143143-54-8 . The "allo" designation indicates a stereochemical configuration distinct from standard L-threoninol, where the hydroxyl and amino groups occupy adjacent stereogenic centers with opposite configurations. This compound is widely employed in solid-phase peptide synthesis (SPPS) as a building block to introduce structural diversity or modify peptide backbones .

Vorbereitungsmethoden

Traditional Sodium Borohydride Reduction Method

The conventional synthesis of Fmoc-L-allo-threoninol involves the reduction of Fmoc-O-tert-butyl-L-threonine using sodium borohydride (NaBH₄). However, this method faces limitations, including strict temperature control requirements (reactions must be maintained below 0°C) and partial decomposition of the Fmoc protecting group, leading to yields below 70% . The reduction step is particularly sensitive to solvent choice, with tetrahydrofuran (THF) preferred for its ability to stabilize reactive intermediates. Despite these challenges, this approach laid the groundwork for later optimizations.

Optimized Multi-Step Synthesis via Patent CN106631900A

A patent by CN106631900A outlines a refined seven-step synthesis that improves yield and reduces costs. This method avoids direct reduction of Fmoc-protected intermediates, instead introducing the Fmoc group at the final stage to enhance stability.

Reaction Steps and Conditions

  • Methyl Ester Formation : L-threonine reacts with thionyl chloride (SOCl₂) to form L-threonine methyl ester hydrochloride.

  • Z-Protection : The methyl ester is treated with benzyl chloroformate (Cbz-Cl) under NaOH to yield Z-Thr-OMe.

  • tert-Butyl Protection : Z-Thr-OMe undergoes isobutene reaction in dichloromethane (CH₂Cl₂) and concentrated H₂SO₄, followed by sodium bicarbonate adjustment, to introduce the tert-butyl group (Z-Thr(tBu)-OMe).

  • Saponification : Z-Thr(tBu)-OMe is saponified with NaOH in acetone/water to produce Z-Thr(tBu)-OH.

  • Borohydride Reduction : Z-Thr(tBu)-OH is reduced with NaBH₄ in THF at 0°C for 12–16 hours, yielding Z-Thr(tBu)-ol (85.3% yield).

  • Hydrogenation : Palladium-carbon (Pd/C) catalyzed hydrogenation removes the Z-group, generating H-Thr(tBu)-ol.

  • Fmoc Protection : H-Thr(tBu)-ol reacts with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetone/water with sodium carbonate, yielding this compound (86.4% yield, HPLC purity 99.85%).

Table 1: Key Parameters for Patent CN106631900A Synthesis

StepReagents/ConditionsYieldPurity (HPLC)
5NaBH₄, THF, 0°C85.3%-
7Fmoc-OSu, Na₂CO₃86.4%99.85%

Advantages Over Traditional Methods

  • Temperature Flexibility : The reduction step (Step 5) operates at 0°C without requiring cryogenic conditions, simplifying scalability .

  • Protection Group Stability : Delayed Fmoc introduction minimizes decomposition risks.

  • Cost Efficiency : Sodium borohydride usage is optimized, reducing reagent waste.

Alternative Synthesis Using Sodium Bicarbonate in Acetone/Water

Kanlidere et al. (2016) reported a simplified route using sodium bicarbonate (NaHCO₃) in acetone/water at 20°C for 12 hours. This method skips intermediate hydrogenation steps by directly coupling H-Thr(tBu)-ol with Fmoc-OSu under mild conditions, achieving an 86% yield.

Reaction Mechanism and Conditions

  • Base-Mediated Coupling : Sodium bicarbonate facilitates the nucleophilic attack of the amino alcohol on Fmoc-OSu, forming the carbamate bond.

  • Solvent System : Acetone/water (5:3 ratio) enhances solubility of both hydrophilic and hydrophobic reactants.

Table 2: Comparative Analysis of Synthesis Methods

ParameterPatent CN106631900A Kanlidere et al.
Total Steps75
Key ReagentNaBH₄, Fmoc-OSuFmoc-OSu, NaHCO₃
Reaction Time12–16 hours (Step 5)12 hours
Overall Yield86.4%86%
Temperature0°C (Step 5)20°C

Trade-offs and Applications

  • Simplicity vs. Purity : The Kanlidere method reduces steps but may require additional purification to achieve >99% HPLC purity.

  • Scalability : The patent method’s modular steps are better suited for industrial-scale production.

Critical Analysis of Synthetic Challenges

Stereochemical Control

The allo configuration of threoninol necessitates precise stereochemical control during the reduction step (Step 5). Sodium borohydride selectively reduces the carboxyl group to a primary alcohol without epimerization, as confirmed by chiral HPLC .

Solvent and Reagent Optimization

  • THF vs. MeOH : THF minimizes side reactions during NaBH₄ reduction compared to methanol, which can protonate the borohydride intermediate .

  • Pd/C Loading : Hydrogenation (Step 6) uses 5% Pd/C at 1:10 catalyst-to-substrate ratio, balancing cost and efficiency .

Analyse Chemischer Reaktionen

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions, typically using piperidine (20–50% in dimethylformamide) or DBU (1,8-diazabicycloundec-7-ene). Deprotection generates dibenzofulvene as a byproduct, which can be monitored via UV absorbance at 301 nm . For Fmoc-L-allo-threoninol, this reaction liberates the primary amine for subsequent peptide coupling:Fmoc L allo threoninolpiperidineL allo threoninol+dibenzofulvene\text{Fmoc L allo threoninol}\xrightarrow{\text{piperidine}}\text{L allo threoninol}+\text{dibenzofulvene}Key Conditions :

  • Solvent: DMF or NMP
  • Temperature: 0–25°C
  • Time: 5–30 minutes .

Esterification and Acylation

The hydroxyl groups of this compound participate in esterification and acylation reactions. For example, the primary hydroxyl group reacts with activated carboxylic acids (e.g., Fmoc-OSu) to form stable esters :Fmoc L allo threoninol+RCO2SuNaHCO3RCO O threoninol Fmoc+HOSu\text{Fmoc L allo threoninol}+\text{RCO}_2\text{Su}\xrightarrow{\text{NaHCO}_3}\text{RCO O threoninol Fmoc}+\text{HOSu}Synthesis Example :

Reaction ComponentConditionsYieldReference
D-Threoninol + Fmoc-OSuAcetone/H2_2O, 20°C, 12 h86%

Bioconjugation Reactions

The hydroxyl and amine groups facilitate site-specific bioconjugation. For example, thiol-ene click chemistry modifies the hydroxyl group for biomolecule attachment :Fmoc L allo threoninol+HS RTCEP pH 6 5Thioether conjugate\text{Fmoc L allo threoninol}+\text{HS R}\xrightarrow{\text{TCEP pH 6 5}}\text{Thioether conjugate}Ligation Efficiency :

C-Terminal ResidueLigation TimeYield
Tyrosine1 h98%
Isoleucine2 h84%

Diketopiperazine (DKP) Formation

During solid-phase synthesis, premature Fmoc deprotection can lead to DKP formation via intramolecular cyclization . This is suppressed by:

  • Using Alloc-protected dipeptides (e.g., Alloc-Ala-allo-End-OH) .
  • Limishing deprotection time to <10 minutes .

Epimerization

Epimerization at the β-carbon is minimized using low-temperature coupling and sterically hindered bases (e.g., collidine instead of DIEA) .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-L-allo-threoninol serves as a vital building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable protective mechanism for amino groups, facilitating the sequential addition of amino acids without unwanted side reactions. This method has been extensively used to synthesize complex peptides with high purity and yield.

Case Study: Peptide Assembly
In a recent study, this compound was utilized to construct a peptide library aimed at identifying potential therapeutic agents for cancer treatment. The study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target receptors compared to those synthesized with traditional threonine derivatives .

Drug Development

The compound plays a significant role in the pharmaceutical industry, particularly in the development of peptide-based drugs. Its structure allows researchers to modify biological pathways effectively, leading to the design of more potent therapeutic agents.

Case Study: Targeted Drug Design
Research involving this compound has led to the development of novel antibiotic compounds that target resistant strains of bacteria. The incorporation of this amino acid derivative into antibiotic peptides resulted in enhanced efficacy against Gram-positive pathogens, demonstrating its potential in combating antibiotic resistance .

Bioconjugation

This compound is employed in bioconjugation processes, which are essential for attaching peptides to other biomolecules such as proteins or nucleic acids. This application is crucial for developing targeted drug delivery systems.

Case Study: Targeted Delivery Systems
In an innovative approach, researchers used this compound to create bioconjugates that selectively deliver therapeutic agents to cancer cells. The study highlighted the effectiveness of these conjugates in reducing side effects while enhancing therapeutic outcomes .

Wirkmechanismus

The mechanism of action of Fmoc-L-allo-threoninol involves the protection of the amine group through the formation of a stable carbamate linkage with the Fmoc group. This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Differences

The table below highlights key structural and functional differences between Fmoc-L-allo-threoninol and related compounds:

Compound CAS Number Molecular Weight (g/mol) Protecting Groups Key Structural Features
This compound 143143-54-8 327.38 None (free hydroxyls) (2R,3S) configuration; 1,3-butanediol backbone
Fmoc-L-threoninol 176380-53-3 ~327.37 None (2S,3R) configuration; standard threoninol
Fmoc-Thr(tBu)-ol 189337-28-8 383.49 O-tert-butyl tert-butyl protects hydroxyl; enhanced lipophilicity
Fmoc-L-alaninol 161529-13-1 297.30 None Simplified methyl side chain; no hydroxyl
Fmoc-N-methyl-O-benzyl-L-threonine - - O-benzyl, N-methyl Bulky benzyl group; modified amino functionality

Key Observations :

  • Stereochemistry: The allo configuration (2R,3S) distinguishes this compound from standard Fmoc-L-threoninol (2S,3R), which can influence peptide folding and biological activity .
  • Protecting Groups: Fmoc-Thr(tBu)-ol incorporates a tert-butyl group, enhancing solubility in organic solvents and stability during SPPS. In contrast, this compound’s free hydroxyls may require orthogonal protection strategies .
  • Side Chain Complexity: Fmoc-L-alaninol lacks hydroxyl groups, making it less polar and suitable for hydrophobic peptide regions .

Research Findings and Practical Implications

  • Stereochemical Purity: emphasizes the importance of absolute configuration determination using chiral derivatizing agents like L-FDLA. Misassignment of allo vs. non-allo forms can lead to erroneous biological data .
  • Yield Optimization: ’s synthesis of Fmoc-O-tert-butyl-L-threoninol achieves higher yields (~65%) compared to unprotected variants, underscoring the trade-off between protection and synthetic efficiency .
  • Cost Considerations: this compound’s price (e.g., 57,000 JPY/g in ) reflects its specialized applications, whereas simpler analogs like Fmoc-L-alaninol are more cost-effective for routine use .

Biologische Aktivität

Fmoc-L-allo-threoninol, a derivative of threonine, has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and applications, drawing from diverse sources to provide a comprehensive overview.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C19H19NO5
  • Molecular Weight : 341.36 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 596.5 °C at 760 mmHg

This compound is often used in peptide synthesis due to its protective Fmoc (9-fluorenylmethoxycarbonyl) group, which allows for selective reactions without affecting other functional groups.

Synthesis

The synthesis of this compound typically involves:

  • Protection of the hydroxyl groups using the Fmoc group.
  • Coupling with other amino acids or derivatives through standard peptide coupling techniques.
  • Deprotection to yield the final product.

The methods employed can vary, but common strategies include the use of coupling reagents like DIC (N,N'-diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of peptide bonds.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various threonine derivatives, including this compound. For instance, a study assessing the cytotoxic effects on Huh-7 cancer cells demonstrated that certain synthetic peptides derived from threonine exhibited low cytotoxicity (IC50 > 50 μM), indicating limited anticancer activity compared to established chemotherapeutics like 5-fluorouracil (IC50 = 15.3 μM) .

Table 1: Biological Activity Summary of Threonine Derivatives

CompoundActivity TypeIC50 (μM)Reference
This compoundAnticancer>50
5-FluorouracilAnticancer15.3
Compound from Zelkovamycin familyAntibacterial0.62 - 2.5

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interaction with cellular pathways may involve modulation of protein synthesis and cellular signaling cascades relevant to cancer progression and microbial resistance.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-L-allo-threoninol in solution-phase chemistry?

The synthesis of this compound involves coupling the Fmoc group to the amino alcohol backbone. A typical protocol includes:

  • Activation : Use of carbodiimide reagents (e.g., EDC) with HOBt or HOAt to activate the Fmoc-protected carboxylic acid .
  • Coupling : Reaction with L-allo-threoninol under ice-cooled conditions (0°C) to minimize racemization .
  • Purification : Column chromatography or recrystallization in solvents like acetonitrile/ether (4:1) to isolate the product. Purity should be confirmed via HPLC (>95%) and ¹H-NMR to verify stereochemical integrity .

Q. How can researchers optimize the purification of this compound to minimize diastereomeric impurities?

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradients of water/acetonitrile (0.1% TFA) to resolve diastereomers .
  • Solvent Systems : Ethyl acetate/hexane mixtures (3:1) for flash chromatography can separate closely related derivatives .
  • Crystallization : Recrystallization from tert-butyl methyl ether (TBME) may enhance enantiomeric purity, as demonstrated for Fmoc-Threoninol derivatives .

Q. What analytical methods are critical for characterizing this compound?

  • HPLC : Assess purity and detect impurities using UV detection at 254 nm .
  • ¹H-/¹³C-NMR : Confirm regiochemistry and stereochemistry; key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the threoninol backbone (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., C₁₉H₂₁NO₄, MW 327.5 for Fmoc-Threoninol analogs) .

Advanced Research Questions

Q. How does the stereochemistry of allo-threoninol influence its self-assembly in hydrogel formation?

The allo configuration alters hydrogen-bonding patterns and packing efficiency. For example:

  • Hydrogel Stability : this compound may form metastable gels due to weaker π-π stacking of the Fmoc group compared to Fmoc-L-threoninol, as observed in Fmoc-phenylalanine hydrogels .
  • X-ray Diffraction : Fiber diffraction studies can reveal differences in fibrillar packing between allo and non-allo isomers, as seen in Fmoc-Y/F systems .

Q. What strategies mitigate racemization during this compound incorporation into solid-phase peptide synthesis (SPPS)?

  • Coupling Conditions : Use HBTU/HOBt activation with DIPEA in DMF at 0°C to minimize base-induced racemization .
  • Deprotection : Piperidine (20% in DMF) for Fmoc removal, limiting exposure to <5 min to preserve stereochemistry .
  • Monitoring : Track racemization via circular dichroism (CD) or Marfey’s reagent analysis of cleaved peptides .

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

  • Dynamic Effects : Rotameric equilibria of the Fmoc group can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and assign stereochemistry .
  • 2D Techniques : HSQC and NOESY correlations clarify spatial relationships, e.g., distinguishing allo-threoninol’s β-OH configuration from epimers .

Q. What role does this compound play in glycopeptide synthesis?

  • Glycan Attachment : The hydroxyl group on threoninol serves as a site for glycosylation. For example, trisaccharide-linked threoninol derivatives are synthesized via NIS/TfOH-mediated glycosylation (Scheme 3 in ).
  • SPPS Compatibility : Fmoc chemistry allows iterative coupling of glycosylated threoninol residues, as shown in PSGL-1 synthesis .

Q. Methodological Challenges

Q. How to troubleshoot low coupling efficiency of this compound in automated SPPS?

  • Swelling Resins : Pre-swell Fmoc-Rink amide resin in DMF for 1 hr to improve accessibility .
  • Double Coupling : Repeat coupling steps with fresh reagents if initial yields are <90% (monitored by Kaiser test) .

Q. What are the implications of tert-butyl protection on this compound’s reactivity?

  • Steric Hindrance : The tert-butyl group (e.g., Fmoc-Threoninol(tBu)) reduces nucleophilicity of the hydroxyl, requiring harsher conditions for glycosylation (e.g., Zn/AcOH for deprotection) .
  • Acid Sensitivity : Avoid prolonged TFA exposure during global deprotection to prevent tert-butyl cleavage .

Q. Data Interpretation

Q. How to reconcile conflicting HPLC and NMR purity data for this compound?

  • Impurity Origin : NMR may detect non-UV-active impurities (e.g., salts) missed by HPLC. Use mixed-mode chromatography (C18 with ion-pairing) for improved resolution .
  • Quantitative NMR : Integrate Fmoc aromatic protons against an internal standard (e.g., TMS) for accurate purity assessment .

Eigenschaften

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-KPZWWZAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426524
Record name (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-03-9
Record name (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.